molecular formula C18H19NO4 B5654860 propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate

propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B5654860
M. Wt: 313.3 g/mol
InChI Key: OMMDITYPJMJTSZ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a propan-2-yl group and a 3-methoxybenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate typically involves the esterification of 2-[(3-methoxybenzoyl)amino]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-[(3-methoxybenzoyl)amino]benzoic acid and propan-2-ol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-[(3-methoxybenzoyl)amino]benzoic acid and propan-2-ol.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, this can result in therapeutic effects such as pain relief or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl benzoate: Similar ester structure but lacks the 3-methoxybenzoyl amide group.

    Propan-2-yl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate: Contains a thiophene ring instead of a benzene ring, offering different chemical properties.

Uniqueness

Propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of both a methoxybenzoyl amide and a benzoate ester group

Properties

IUPAC Name

propan-2-yl 2-[(3-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)23-18(21)15-9-4-5-10-16(15)19-17(20)13-7-6-8-14(11-13)22-3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDITYPJMJTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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